5-ethyl-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
5-Ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound with the molecular formula C4H8N4. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are believed to interact with various targets, including enzymes related to cancer progression .
Mode of Action
The reaction of triazole derivatives generally occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
5-ethyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. For example, this compound can inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . Additionally, this compound can interact with various proteins through hydrogen bonding and hydrophobic interactions, affecting their stability and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound has been shown to modulate the activity of kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can bind to the active site of carbonic anhydrase, blocking the access of substrates and preventing the enzyme from catalyzing its reaction . Additionally, this compound can interact with transcription factors, proteins that regulate gene expression by binding to specific DNA sequences. By modulating the activity of transcription factors, this compound can influence the expression of target genes, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and proliferation after prolonged exposure . In in vivo studies, the temporal effects of this compound can vary depending on the dosage and administration route, with potential long-term impacts on tissue function and organism health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may have minimal effects on physiological processes, while higher doses can result in significant changes in enzyme activity, gene expression, and cellular function . In some cases, high doses of this compound can cause toxic or adverse effects, such as tissue damage or organ dysfunction . It is essential to carefully determine the appropriate dosage for experimental studies to avoid potential toxicity and ensure reliable results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The metabolites of this compound can further participate in biochemical reactions, potentially affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of metabolic enzymes, altering the balance of metabolic pathways and impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within the cell and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity, with potential implications for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery . The localization of this compound can impact its activity and function, with potential effects on cellular processes such as gene expression, energy production, and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the reaction of ethyl hydrazine with formamide under acidic conditions, followed by cyclization to form the triazole ring . Another method includes the reaction of ethyl isocyanate with hydrazine hydrate, leading to the formation of the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazol-3-amine: A closely related compound with similar biological activities but lacking the ethyl group.
1H-1,2,4-Triazol-5-amine: Another similar compound with different substitution patterns on the triazole ring.
Uniqueness: 5-Ethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
IUPAC Name |
5-ethyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWFWIXWMIMWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364896 | |
Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-05-2 | |
Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.